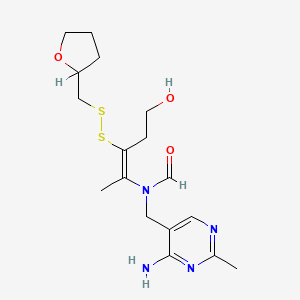
Endomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endomycin is a polyene macrolide antibiotic produced by certain species of the genus Streptomyces. It is known for its potent antifungal properties and is used primarily in the treatment of fungal infections. The compound is characterized by its large, complex structure, which includes multiple conjugated double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of endomycin involves the fermentation of Streptomyces species under specific conditions. The process typically includes the following steps:
Inoculation: Streptomyces spores are inoculated into a suitable growth medium.
Fermentation: The culture is incubated under controlled conditions (temperature, pH, aeration) to promote the production of this compound.
Extraction: The antibiotic is extracted from the culture broth using organic solvents.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography is commonly used for the purification of this compound in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Endomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can break the conjugated double bonds, altering the structure and activity of the compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted analogs of this compound. These products can have different biological activities and are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Endomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their chemical properties.
Biology: Investigated for its antifungal activity and its effects on fungal cell membranes.
Medicine: Explored for its potential use in treating fungal infections, particularly those resistant to other antifungal agents.
Industry: Used in the development of new antifungal formulations and as a lead compound for the synthesis of new antibiotics.
Mécanisme D'action
Endomycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets of this compound include the fungal cell membrane and ergosterol biosynthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nystatin: Another polyene macrolide antibiotic with similar antifungal properties.
Amphotericin B: A well-known polyene antibiotic used to treat severe fungal infections.
Hexafungin: A polyene antibiotic similar to endomycin in structure and function.
Uniqueness
This compound is unique in its specific binding affinity for ergosterol and its potent antifungal activity. Compared to other polyene antibiotics, this compound has a distinct structure that contributes to its unique biological properties and therapeutic potential.
Propriétés
Numéro CAS |
1391-41-9 |
|---|---|
Formule moléculaire |
Au2S3 |
Poids moléculaire |
0 |
Synonymes |
Endomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





